molecular formula C21H20ClNO2 B11395496 2-chloro-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide

2-chloro-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11395496
M. Wt: 353.8 g/mol
InChI Key: NQYBFXCQORKWKI-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group, a 4-ethylphenylmethyl group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chlorobenzoyl chloride with an amine derivative.

    Substitution Reactions: The introduction of the 4-ethylphenylmethyl and furan-2-ylmethyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of the benzamide core produces amines.

Scientific Research Applications

2-Chloro-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

Mechanism of Action

The mechanism by which 2-chloro-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(4-methylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide
  • 2-Chloro-N-[(4-ethylphenyl)methyl]-N-[(thiophen-2-yl)methyl]benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]benzamide exhibits unique properties due to the presence of the furan ring and the specific substitution pattern on the benzamide core

Properties

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

2-chloro-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20ClNO2/c1-2-16-9-11-17(12-10-16)14-23(15-18-6-5-13-25-18)21(24)19-7-3-4-8-20(19)22/h3-13H,2,14-15H2,1H3

InChI Key

NQYBFXCQORKWKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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